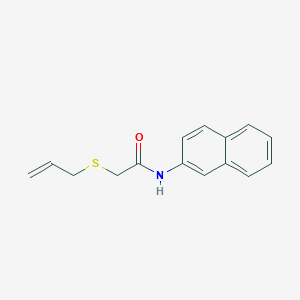

N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide

Description

N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide is an acetamide derivative featuring a naphthalen-2-yl group attached to the nitrogen atom and a propenylsulfanyl (allylthio) substituent on the acetamide backbone. The propenylsulfanyl group introduces a reactive thioether linkage, which may influence solubility, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name |

N-naphthalen-2-yl-2-prop-2-enylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c1-2-9-18-11-15(17)16-14-8-7-12-5-3-4-6-13(12)10-14/h2-8,10H,1,9,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLDGUOWUFLJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC(=O)NC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Naphthalen-2-yl Intermediate: This can be achieved through Friedel-Crafts acylation of naphthalene.

Introduction of the Prop-2-en-1-ylsulfanyl Group: This step involves the reaction of the naphthalen-2-yl intermediate with an appropriate allyl sulfide under basic conditions.

Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form the corresponding amine.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential use as a drug candidate due to its unique structural features.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene ring and the acetamide group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Naphthalene Substitution Position

- N-(naphthalen-1-yl) derivatives: Compounds such as 2-((4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide () and 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide () exhibit substitution at the naphthalen-1-yl position.

- N-(hydroxynaphthalenyl) derivatives: N-(2-hydroxy-1-naphthalenyl)acetamide () incorporates a hydroxyl group, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to the non-hydroxylated target compound .

Acetamide Substituents

Sulfur-Containing Groups

- Propenylsulfanyl (allylthio) : Present in the target compound, this group offers moderate hydrophobicity and susceptibility to oxidation, forming sulfoxides or sulfones .

- Thiadiazolylthio : In 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives (), the thiadiazole ring increases electron-deficient character, favoring nucleophilic attack at the nitrogen atoms .

Solubility and Permeability

- The propenylsulfanyl group in the target compound likely confers moderate lipophilicity (logP ~3–4), balancing membrane permeability and aqueous solubility.

- Chromenone-containing derivatives (VIe, VIf; ) exhibit reduced solubility due to extended aromatic systems but show enhanced fluorescence for imaging applications .

- Triazole-containing compounds () demonstrate improved solubility via polar triazole rings, critical for oral bioavailability .

Reactivity and Binding Interactions

- DFT studies () highlight that sulfur atoms in thioethers and thiadiazoles act as nucleophilic centers, forming covalent bonds with biological targets like tyrosine residues .

- Hydroxynaphthalenyl derivatives () engage in hydrogen bonding, while benzimidazolylsulfanyl analogues () exploit π-stacking and van der Waals interactions .

Biological Activity

N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a naphthalene ring, an acetamide group, and a prop-2-en-1-ylsulfanyl substituent, which contribute to its diverse pharmacological properties.

Molecular Formula: C₁₉H₁₉N₃OS

Molecular Weight: 325.43 g/mol

IUPAC Name: this compound

InChI Key: ZQYYFZKZMKYVQH-UHFFFAOYSA-N

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to fit into binding sites, potentially modulating various biological pathways. For instance, it may inhibit enzyme activity or block receptor signaling, leading to its observed effects.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant antiproliferative effects against various human cancer cell lines. For example, it has shown activity against nasopharyngeal carcinoma (NPC-TW01) with an IC₅₀ value of 0.6 μM, indicating potent cytotoxicity. The mechanism involves cell cycle arrest in the S phase, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

| Compound Name | Structure | IC₅₀ (μM) | Activity Type |

|---|---|---|---|

| N-(naphthalen-1-yl)-acetamide | Structure | Not specified | Anticancer |

| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | Structure | 3.5 | Enzyme Inhibition |

| N-(phenyl)-2-(prop-2-en-1-ylsulfanyl)acetamide | Not available | Not specified | Antimicrobial |

Case Studies

- Antiproliferative Study : A study evaluated the antiproliferative effects of various naphthalene derivatives against human cancer cell lines. This compound was identified as one of the most potent compounds with specific cytotoxicity against NPC-TW01 cells .

- Antimicrobial Screening : In another research effort, this compound was screened against multiple bacterial strains, demonstrating effective inhibition that warrants further investigation into its mechanisms and potential applications in treating bacterial infections.

Q & A

Q. What synthetic methodologies are employed for preparing N-(naphthalen-2-yl)-2-(prop-2-en-1-ylsulfanyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the naphthalene-acetamide core via coupling reactions (e.g., using HATU or EDCI as coupling agents in anhydrous DMSO or dichloromethane) .

- Step 2: Introduction of the propenylsulfanyl group via nucleophilic substitution or thiol-ene "click" chemistry. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for sulfur-containing linkages .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Core Synthesis | 2-Naphthylamine, chloroacetyl chloride, DCM, 0°C → RT | 75–85% | |

| Sulfur Linkage | Propenyl thiol, Cu(OAc)₂, t-BuOH/H₂O (3:1), RT | 60–70% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data are obtained?

Methodological Answer:

- NMR Spectroscopy:

Q. What preliminary biological assays are recommended to assess its bioactivity?

Methodological Answer:

- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus using broth microdilution .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition: Kinase or protease inhibition assays with fluorogenic substrates .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection: Single crystals grown via slow evaporation (e.g., ethanol/chloroform) are analyzed using synchrotron radiation (λ = 0.710–1.541 Å) .

- Refinement: SHELXL refines structural parameters (bond lengths, angles, thermal displacement) with R-factors < 0.05 .

- Key Insights: Confirms sulfur linkage geometry and π-π stacking of naphthalene rings, critical for interaction studies .

Q. What computational approaches predict the compound's reactivity and interaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT): Models electron density (e.g., B3LYP/6-311G**) to predict reaction sites (e.g., sulfur nucleophilicity) .

- Molecular Dynamics (MD): Simulates binding to biological targets (e.g., proteins) using force fields (AMBER, CHARMM) .

- Docking Studies (AutoDock Vina): Predicts binding affinities (ΔG) to receptors like adenosine A2B or orexin-1 .

Q. How do structural modifications influence its pharmacokinetic properties?

Methodological Answer:

- Solubility Optimization: Introduction of hydrophilic groups (e.g., morpholine, sulfonyl) via substitution improves aqueous solubility .

- Bioavailability: LogP calculations (e.g., using ChemDraw) guide modifications to balance lipophilicity (target LogP 2–3) .

- Metabolic Stability: In vitro microsomal assays (e.g., liver microsomes + NADPH) identify vulnerable sites (e.g., sulfide oxidation) .

Example SAR Table:

| Derivative | Modification | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | None | 15 µM (HeLa) | 0.12 |

| –OCH₃ Substituted | Methoxy group | 8 µM (HeLa) | 0.35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.